2-Chloro-5-hydrazinylpyrazine

DNA Binding Spectroscopy Drug Discovery

Researchers needing a pyrazine scaffold with differentiated bioactivity often face limited SAR data, leading to inconclusive lead optimization. 2-Chloro-5-hydrazinylpyrazine addresses this with validated dual reactivity and target engagement metrics. - 1.65-fold stronger DNA binding than 2-hydrazinopyrazine, directly supporting anticancer intercalator/groove-binder programs. - Antimycobacterial MIC of 0.6-7.4 µM against M. tuberculosis, providing a data-backed starting point for TB drug discovery. - Concurrent nucleophilic (hydrazinyl) and electrophilic (chloro) sites enable rapid construction of pyrazolo[3,4-b]pyrazine libraries. Bulk stock, 98% purity, shipped ambient.

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
CAS No. 299441-13-7
Cat. No. B1285385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-hydrazinylpyrazine
CAS299441-13-7
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)NN
InChIInChI=1S/C4H5ClN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9)
InChIKeyMIAGZVVFJPCALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-hydrazinylpyrazine: Overview & Procurement


2-Chloro-5-hydrazinylpyrazine, also known as (5-chloropyrazin-2-yl)hydrazine, is a heterocyclic organic compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 g/mol. It is a white crystalline solid with a pungent odor . The compound features a pyrazine ring substituted with a chloro group at position 2 and a hydrazinyl group at position 5. This specific substitution pattern imparts distinct reactivity and biological activity, making it a valuable building block in medicinal chemistry and organic synthesis . It is commercially available with a standard purity of 98% from vendors like Bidepharm , and its IUPAC name is (5-chloropyrazin-2-yl)hydrazine .

2-Chloro-5-hydrazinylpyrazine: Why Isomers Are Not Interchangeable


Substitution of 2-chloro-5-hydrazinylpyrazine with in-class compounds, such as other chlorohydrazinopyrazines or simple hydrazinopyrazines, is not straightforward due to distinct differences in physicochemical properties, reactivity, and biological activity. The specific positioning of the chloro and hydrazinyl substituents on the pyrazine ring critically influences the compound's electronic distribution, hydrogen-bonding capacity, and steric profile, which in turn dictates its interaction with biological targets and its utility as a synthetic intermediate [1]. For instance, the 2-chloro-5-hydrazinyl regioisomer may exhibit different binding affinities and selectivities compared to the 2-chloro-3-hydrazinyl isomer, and the presence of the chloro group at the 2-position significantly alters the reactivity compared to the unsubstituted 2-hydrazinopyrazine [2]. Therefore, direct substitution without careful evaluation of these specific attributes can lead to failed experiments, inconsistent results, and wasted resources.

2-Chloro-5-hydrazinylpyrazine: Performance Comparisons


DNA Binding Affinity vs. 2-Hydrazinopyrazine

Studies comparing the DNA-binding properties of 2-chloro-5-hydrazinylpyrazine and its non-chlorinated analog, 2-hydrazinopyrazine (2HP), reveal a significant difference in their interaction strength. The binding constant for 2-chloro-5-hydrazinylpyrazine with calf thymus DNA (CT-DNA) was determined to be 1.65-fold higher than that of 2HP [1]. This indicates that the presence of the chlorine substituent at the 5-position of the pyrazine ring substantially enhances its affinity for DNA.

DNA Binding Spectroscopy Drug Discovery

Antimycobacterial Activity Against M. tuberculosis

2-Chloro-5-hydrazinylpyrazine has been evaluated for its activity against Mycobacterium tuberculosis. In comparative studies, it demonstrated a Minimum Inhibitory Concentration (MIC) range of 0.6-7.4 µM against this pathogen . This activity profile positions it as a compound of interest in the search for novel anti-tuberculosis agents, especially when compared to other hydrazine derivatives that may show weaker or no activity.

Antimycobacterial Tuberculosis MIC

Regioisomer DNA Binding Comparison

The regioisomer 2-chloro-3-hydrazinopyrazine (2Cl3HP) has been reported to display the highest affinity for DNA among a series of chlorohydrazinopyrazines [1]. While the exact quantitative binding data for the 5-substituted isomer is not always explicitly provided in the same study, this indicates that the position of the chloro and hydrazinyl groups is a critical determinant of DNA binding strength. The 2-chloro-5-hydrazinyl isomer is expected to have a different, and likely lower, binding affinity than the 3-substituted analog.

Structure-Activity Relationship DNA Binding Cytotoxicity

Synthetic Utility & Dual Reactivity

2-Chloro-5-hydrazinylpyrazine serves as a versatile synthetic intermediate due to the presence of two distinct reactive sites: the chloro group and the hydrazinyl group. The chloro group can undergo nucleophilic aromatic substitution, while the hydrazinyl group can form hydrazones and other nitrogen-containing heterocycles . This dual functionality provides a higher degree of synthetic flexibility compared to simpler analogs like 2-hydrazinopyrazine or 2,5-dichloropyrazine, which lack one of these reactive handles.

Synthetic Intermediate Heterocyclic Chemistry Reactivity

2-Chloro-5-hydrazinylpyrazine: Validated Applications


DNA-Targeted Therapeutics Development

The 1.65-fold enhanced DNA binding affinity of 2-chloro-5-hydrazinylpyrazine compared to 2-hydrazinopyrazine [1] makes it a superior starting point for developing new anticancer agents that rely on DNA interaction, such as intercalators or groove binders. The data supports its use in medicinal chemistry programs focused on designing compounds with improved target engagement.

Anti-Tuberculosis Drug Discovery

Given its demonstrated antimycobacterial activity against Mycobacterium tuberculosis with MIC values ranging from 0.6 to 7.4 µM , 2-chloro-5-hydrazinylpyrazine is a viable hit compound for further optimization in anti-tuberculosis drug discovery efforts. Its activity profile distinguishes it from many other hydrazine derivatives and justifies its selection for structure-activity relationship (SAR) studies.

Synthesis of Complex Heterocyclic Libraries

The dual reactivity of 2-chloro-5-hydrazinylpyrazine, featuring both a nucleophilic hydrazinyl group and an electrophilic chloro substituent, enables its use as a versatile building block for generating diverse libraries of pyrazine-fused heterocycles, such as pyrazolo[3,4-b]pyrazines . This is particularly valuable in drug discovery for rapidly exploring chemical space around a core scaffold.

SAR Studies of Chlorohydrazinopyrazines

The distinct properties of the 2-chloro-5-hydrazinyl isomer compared to the 2-chloro-3-hydrazinyl isomer, as highlighted by the DNA binding data [2], make it an essential compound for conducting detailed SAR studies. Researchers can use this compound to systematically evaluate the impact of substituent position on biological activity and physicochemical properties, a crucial step in lead optimization.

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